molecular formula C14H9ClN2 B12910917 Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- CAS No. 797057-42-2

Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-

Cat. No.: B12910917
CAS No.: 797057-42-2
M. Wt: 240.69 g/mol
InChI Key: WSTPBEWMORFHEH-UHFFFAOYSA-N
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Description

2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole is a heterocyclic compound with a molecular formula of C14H9ClN2 and a molecular weight of 240.69 g/mol . This compound is part of the pyridine class of chemicals and is known for its unique structure, which includes a pyridine ring fused to a cyclohepta[b]pyrrole system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole typically involves the reaction of pyridine derivatives with various reagents under controlled conditions. One common method involves the use of Grignard reagents to introduce the pyridine moiety into the cyclohepta[b]pyrrole framework . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-(pyridin-3-yl)cyclohepta[b]pyrrole
  • 2-Chloro-8-(pyridin-4-yl)cyclohepta[b]pyrrole
  • 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]indole

Uniqueness

2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole is unique due to its specific substitution pattern and the presence of both pyridine and cyclohepta[b]pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

797057-42-2

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

2-chloro-8-pyridin-2-ylcyclohepta[b]pyrrole

InChI

InChI=1S/C14H9ClN2/c15-13-9-10-5-1-2-6-11(14(10)17-13)12-7-3-4-8-16-12/h1-9H

InChI Key

WSTPBEWMORFHEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C2=NC(=CC2=C1)Cl)C3=CC=CC=N3

Origin of Product

United States

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